PEG3 Linker Length: Optimal Intermediate Range for PROTAC Ternary Complex Formation
Pomalidomide-PEG3-NH-Boc provides a PEG3 (4-unit, approximately 12-atom) spacer that occupies a balanced intermediate position between shorter PEG2 linkers (8-atom) and longer PEG4 linkers (16-atom), offering distinct conformational characteristics that affect ternary complex geometry [1]. While PEG2 linkers favor tighter E3-target proximity with reduced steric hindrance for small-molecule targets, PEG3 linkers provide enhanced conformational flexibility that can accommodate proteins with less accessible binding pockets . In p300/CBP degrader studies, linker length greater than 10 atoms (PEG4) was required for optimal degradation, positioning PEG3 at the threshold for effective ternary complex formation [1].
| Evidence Dimension | Linker atom count and spatial reach |
|---|---|
| Target Compound Data | PEG3: ~12 atoms between pomalidomide 4-amino position and terminal amine |
| Comparator Or Baseline | PEG2: ~8 atoms; PEG4: ~16 atoms |
| Quantified Difference | PEG3 = +4 atoms vs PEG2; -4 atoms vs PEG4 |
| Conditions | Structural analysis based on pomalidomide 4-amino conjugation chemistry |
Why This Matters
PEG3 offers a versatile intermediate length that balances target accessibility with ternary complex stability, reducing the need for separate PEG2 and PEG4 compound procurement during initial PROTAC screening campaigns.
- [1] Thomas, K.L., et al. (2022). Identification of ligand linkage vectors for the development of p300/CBP degraders. Documents Delivered. View Source
